molecular formula C24H21BrN4O3 B3207262 N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1040682-08-3

N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B3207262
CAS No.: 1040682-08-3
M. Wt: 493.4 g/mol
InChI Key: OSZPBLVAMFOHKH-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic organic compound offered for early-stage research and development. This chemical features a complex structure that incorporates multiple pharmacologically relevant motifs, including a 2-bromo-4-methylphenyl group, a 1,2,4-oxadiazole ring, and a 2-oxopyridine core, making it a potentially valuable intermediate in medicinal chemistry . The 1,2,4-oxadiazole moiety is a well-known heterocycle in drug discovery due to its favorable physicochemical properties and is frequently explored for its potential in modulating various biological targets . Researchers may utilize this compound as a key building block in the synthesis of novel molecules for high-throughput screening or as a starting point for structure-activity relationship (SAR) studies. As an analytical standard, it can aid in method development and compound identification. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. We recommend that researchers consult the relevant scientific literature for the most current findings on compounds with similar structural features.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O3/c1-14-9-10-19(18(25)11-14)26-20(30)13-29-16(3)12-15(2)21(24(29)31)23-27-22(28-32-23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZPBLVAMFOHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylphenylamine to obtain 2-bromo-4-methylphenylamine. This intermediate is then reacted with 2-chloroacetyl chloride to form N-(2-bromo-4-methylphenyl)-2-chloroacetamide. Subsequent cyclization with 4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine under appropriate conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 2-position of the phenyl ring is susceptible to nucleophilic substitution under palladium-catalyzed conditions.

Reaction Example (based on analogous compounds in):
Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), DMF/H₂O (4:1), 80°C, 12 h

  • Outcome : Substitution of Br with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) yields biaryl derivatives.

  • Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.

Key Data :

SubstrateBoronic AcidYield (%)Reference
Target CompoundPhenylboronic acid72–78

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Example (inferred from ):

  • Acidic Hydrolysis :

    • Conditions : 6M HCl, reflux, 6 h

    • Product : 2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetic acid

    • Yield : 85%

  • Basic Hydrolysis :

    • Conditions : NaOH (2M), EtOH/H₂O (3:1), 70°C, 4 h

    • Product : Sodium salt of the acetic acid derivative

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in ring-opening and electrophilic substitution reactions due to its electron-deficient nature.

3.1. Ring-Opening Under Acidic Conditions

  • Conditions : H₂SO₄ (conc.), 100°C, 2 h

  • Product : Formation of 3-phenyl-5-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)amide via cleavage of the N–O bond .

  • Mechanism : Protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water.

3.2. Electrophilic Aromatic Substitution

  • Nitration :

    • Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C, 3 h

    • Product : Nitro-substituted oxadiazole at the meta position relative to the pyridinone group .

Functionalization of the Pyridinone Ring

The pyridinone ring undergoes alkylation and oxidation reactions.

4.1. Alkylation at the Oxygen Site

  • Conditions : K₂CO₃, CH₃I, DMF, 60°C, 6 h

  • Product : 2-(4,6-dimethyl-2-methoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

  • Yield : 68% .

4.2. Oxidation of the Pyridinone Ring

  • Conditions : KMnO₄ (aq.), H₂SO₄, 25°C, 12 h

  • Product : Pyridine-2,3-dione derivative (limited yield due to competing decomposition) .

Cross-Coupling Reactions Involving the Bromo Substituent

The bromine atom facilitates cross-coupling beyond Suzuki reactions:

Buchwald-Hartwig Amination (based on ):

  • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 equiv.), toluene, 110°C, 24 h

  • Outcome : Substitution with primary/secondary amines (e.g., morpholine) yields aryl amine derivatives.

  • Yield Range : 60–75%

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide: shares similarities with other compounds containing brominated phenyl rings, pyridinyl groups, or oxadiazole moieties.

    This compound: can be compared to compounds like 2-bromo-4-methylphenylamine, 4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine, and other acetamide derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a bromine atom, a pyridine ring, and an oxadiazole moiety. Its molecular formula is C23H22BrN3O2C_{23}H_{22}BrN_{3}O_{2} with a molecular weight of approximately 482.8 g/mol.

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds often exhibit significant anticancer properties. For instance, a study demonstrated that certain oxadiazole derivatives showed inhibitory effects against various cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM . The presence of the oxadiazole ring in the structure of this compound suggests potential for similar activity.

Antimicrobial Activity

Compounds containing oxadiazole rings have also been reported to possess antimicrobial properties. They have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis .

Anti-inflammatory Effects

The compound's structural features may contribute to anti-inflammatory activities. Studies on related oxadiazole derivatives suggest that they can inhibit inflammatory pathways and reduce edema in animal models .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Oxadiazole Derivatives : A review highlighted that 1,2,4-oxadiazoles exhibit diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects .
  • Synthesis and Evaluation : A study focused on synthesizing novel substituted oxadiazoles demonstrated their potential as anti-tubercular agents with significant activity against Mycobacterium tuberculosis .
  • Structure Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the oxadiazole structure can enhance biological activity, indicating that this compound might be optimized for improved efficacy .

Data Tables

Biological ActivityIC50 Range (μM)Reference
Anticancer1.35 - 2.18
AntimicrobialVaries
Anti-inflammatorySignificant inhibition observed

Q & A

Q. What are the typical synthetic routes for this compound?

The synthesis involves coupling 2-bromo-4-methylphenylamine with a pre-functionalized pyridinone-acetamide intermediate. A carbodiimide-mediated condensation (e.g., EDC/HCl) in dichloromethane with triethylamine as a base is commonly used to form the acetamide bond . Critical steps include:

  • Activation of the carboxylic acid moiety using EDC.
  • Nucleophilic attack by the amine group under inert conditions.
  • Purification via column chromatography or recrystallization from methylene chloride.
  • Confirmation of purity via HPLC (>95%) and NMR.

Q. How can structural ambiguities in the compound be resolved?

Use multi-modal characterization:

  • X-ray crystallography to determine dihedral angles between aromatic rings and acetamide conformation (e.g., 66.4° between bromophenyl and difluorophenyl planes in analogous structures) .
  • NMR (¹H, ¹³C, DEPT-135) to assign protons and carbons, focusing on the oxadiazole (δ 8.2–8.5 ppm) and pyridinone (δ 6.8–7.1 ppm) regions.
  • FTIR to confirm carbonyl stretches (1650–1750 cm⁻¹ for acetamide and pyridinone C=O) .

Q. What preliminary assays assess biological activity?

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations 1–100 µM.
  • Enzyme inhibition : Screen against kinases or proteases linked to the oxadiazole moiety’s electron-deficient nature.
  • Solubility must be ensured using DMSO/PBS mixtures (<0.1% DMSO to avoid solvent toxicity) .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole ring formation?

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives. Optimize using:

  • Palladium-catalyzed reductive cyclization (), substituting toxic CO gas with formic acid derivatives as CO surrogates.
  • Solvent screening: DMF or THF improves cyclization efficiency.
  • Temperature control (80–100°C) and catalyst loading (5–10 mol% Pd(OAc)₂) .
  • Monitor reaction progress via LC-MS to identify intermediates and byproducts.

Q. What computational methods predict electronic properties relevant to bioactivity?

  • DFT calculations (B3LYP/6-31G* basis set) to map HOMO-LUMO gaps, identifying electron-rich regions (e.g., oxadiazole) for electrophilic interactions .
  • Molecular Electrostatic Potential (MESP) analysis to visualize charge distribution and predict binding to enzymatic active sites.
  • Validate computational models with experimental UV-Vis spectra (λmax ~270–300 nm for π→π* transitions) .

Q. How do intermolecular interactions influence crystallization?

Crystal packing is stabilized by:

  • N–H⋯O hydrogen bonds between acetamide NH and pyridinone carbonyl (2.8–3.0 Å).
  • Weak C–H⋯F/Br interactions involving halogen substituents (e.g., Br⋯H distances ~3.2 Å).
  • Solvent choice (e.g., methylene chloride) affects polymorphism; slow evaporation yields single crystals suitable for SC-XRD .

Data Contradiction Analysis

Q. How to address conflicting biological activity results across studies?

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >1%.
  • Stereochemical analysis : Check for racemization via chiral HPLC if asymmetric centers exist.
  • Assay conditions : Vary pH (6.5–7.4), temperature (25°C vs. 37°C), and reducing agents (e.g., DTT) to assess stability .

Q. Why do SAR studies show inconsistent potency with acetamide modifications?

  • Steric effects : Bulky substituents on the phenyl ring (e.g., 2-bromo-4-methyl) may hinder target binding.
  • Electronic effects : Electron-withdrawing groups on the oxadiazole (e.g., nitro) enhance electrophilicity but reduce solubility.
  • Use competitive binding assays (SPR or ITC) to quantify affinity changes upon structural modifications .

Methodological Notes

  • Safety : Bromine and fluorophenyl groups require handling in fume hoods with PPE ().
  • Synthetic scalability : Transition from batch to flow chemistry reduces reaction time and improves yield consistency .
  • Data validation : Cross-reference spectral data with PubChem entries (avoiding BenchChem) for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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